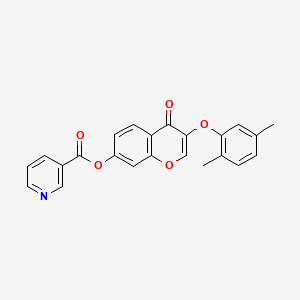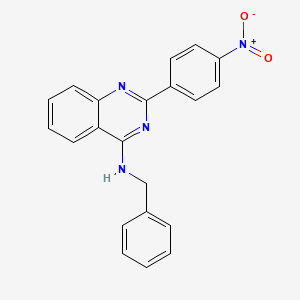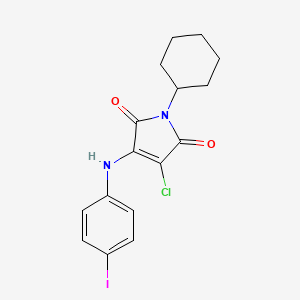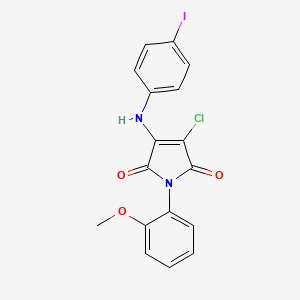![molecular formula C20H14N4O3 B3585098 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol](/img/structure/B3585098.png)
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol
Vue d'ensemble
Description
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that features a quinazoline core substituted with a 4-nitrophenyl group and an amino phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzonitrile with 4-nitrobenzaldehyde to form the quinazoline coreThe reaction conditions often require the use of catalysts such as zinc ferrite under solvent-free conditions to enhance yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with various biological targets, including kinases and other proteins, thereby modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds like 2-(4-nitrophenyl)quinazolin-4-yl derivatives.
Phenol Derivatives: Compounds such as 4-nitrophenyl phenol.
Uniqueness
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDCUNNIJYHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-chloro-5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B3585017.png)
![ethyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3585025.png)


![3-(2,5-DIMETHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE](/img/structure/B3585038.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585050.png)
![ethyl 6-ethoxy-4-[(4-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3585058.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585066.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(4-nitrophenyl)quinazolin-4-amine](/img/structure/B3585080.png)
![Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585087.png)
![Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B3585100.png)



